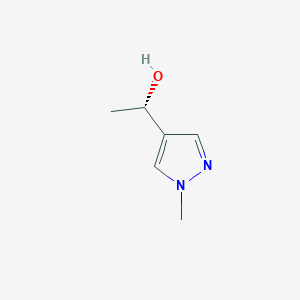

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Descripción general

Descripción

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with a methyl group at the nitrogen atom and an ethan-1-ol group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic conditions.

Methylation: The nitrogen atom of the pyrazole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.

Introduction of the ethan-1-ol group: This step involves the reaction of the methylated pyrazole with an appropriate aldehyde or ketone, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding alkane using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Reduction: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethane.

Substitution: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride or bromide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has been explored for its potential as a pharmaceutical agent. Its pyrazole moiety is known to exhibit various biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of pyrazole compounds can inhibit the growth of bacteria and fungi. This makes this compound a candidate for further development in antimicrobial therapies.

- Anti-inflammatory Activity : Some research indicates that similar compounds may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Agrochemicals

The compound's structure also suggests potential applications in agrochemicals:

- Pesticide Development : Pyrazole derivatives have been utilized in the formulation of pesticides due to their ability to disrupt biological processes in pests. The specific activity of this compound against target species warrants further investigation.

Material Science

In material science, this compound's properties could be leveraged in:

- Polymer Chemistry : The compound may serve as a building block for synthesizing novel polymers with specific functionalities, such as enhanced thermal stability or improved mechanical properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound. The results indicated that certain modifications to the pyrazole ring enhanced antimicrobial activity against Gram-positive bacteria. The study concluded that further structural optimization could lead to more effective antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2023) investigated the anti-inflammatory properties of several pyrazole compounds. In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory drug candidate.

Case Study 3: Agrochemical Applications

A recent study assessed the efficacy of various pyrazole-based pesticides, highlighting the potential use of this compound in agricultural settings. Field trials indicated promising results in pest control without significant toxicity to non-target organisms.

Mecanismo De Acción

The mechanism of action of (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .

Comparación Con Compuestos Similares

Similar Compounds

(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: Similar structure but with the ethan-1-ol group at the 3-position.

(1S)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

(1S)-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a propan-1-ol group instead of an ethan-1-ol group.

Uniqueness

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom and the ethan-1-ol group at the 4-position of the pyrazole ring allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Actividad Biológica

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, a compound with the chemical formula C6H10N2O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and comparative studies with other compounds.

The compound is characterized by a pyrazole ring, which is known for its diverse biological activities. The presence of a hydroxyl group and a methyl group on the pyrazole enhances its interaction with biological targets, making it a subject of interest in drug development.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

1. Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related pyrazole compound demonstrated an IC50 value of 2.57 µM against the MDA-MB-436 breast cancer cell line, indicating potent anticancer activity .

2. PARP-1 Inhibition

A notable area of research involves the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme implicated in cancer cell survival and DNA repair mechanisms. Compounds structurally related to this compound have shown promising PARP-1 inhibitory activities with IC50 values ranging from 2.31 to 57.35 nM, suggesting that this compound could be developed as a PARP inhibitor .

3. RET Kinase Inhibition

Another significant finding is the compound's potential as a RET kinase inhibitor. A class of derivatives including those with the pyrazole moiety exhibited low nanomolar IC50 values (5.7 - 8.3 nM) against RET mutations, showcasing their potential in treating cancers associated with RET signaling pathways .

Comparative Studies

To understand the efficacy of this compound relative to other compounds, several studies have been conducted:

| Compound Name | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Olaparib | PARP-1 | 8.90 | |

| Compound 5 | PARP-1 | 3.05 | |

| Selpercatinib | RET | 95.3 - 244.1 | |

| Compound 20p | RET | 5.7 - 8.3 |

The data indicates that certain derivatives of this compound may outperform established drugs like Olaparib and Selpercatinib in specific contexts.

The mechanisms underlying the biological activity of this compound include:

Cell Cycle Arrest

Studies have shown that related pyrazole compounds induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .

Inhibition of DNA Repair Mechanisms

By inhibiting PARP enzymes, these compounds prevent cancer cells from repairing DNA damage, thus enhancing their susceptibility to chemotherapeutic agents.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Breast Cancer Treatment

In vitro studies demonstrated that certain pyrazole derivatives led to significant reductions in cell viability in breast cancer models, suggesting their potential role as adjuncts in chemotherapy regimens.

Case Study 2: Overcoming Drug Resistance

Research on RET inhibitors showed that specific derivatives could effectively target mutations associated with resistance to existing therapies like selpercatinib, providing a new avenue for treatment in resistant cancer cases .

Propiedades

IUPAC Name |

(1S)-1-(1-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJMHJRBXQSTCT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN(N=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.